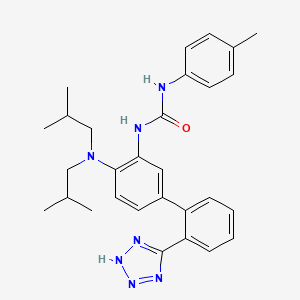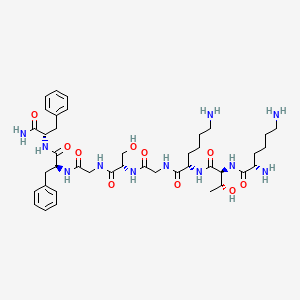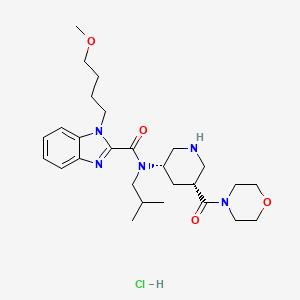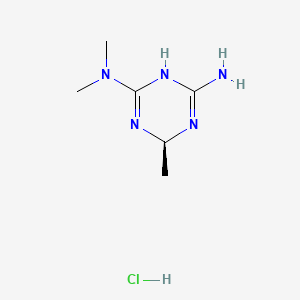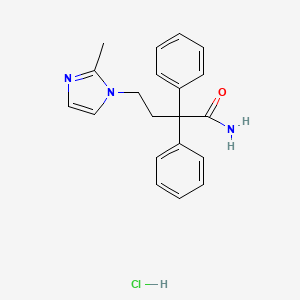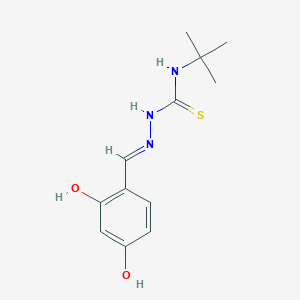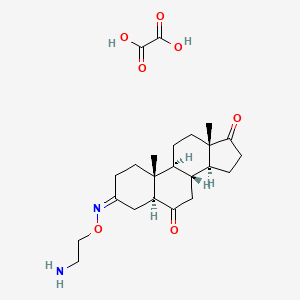
Oxalato de istaroxima
Descripción general
Descripción
Istaroxime oxalate is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a derivative of androstenedione and exhibits both inotropic and lusitropic properties, making it unique among heart failure treatments . The compound works by enhancing cardiac contractility and relaxation, which are crucial for effective heart function.
Aplicaciones Científicas De Investigación
Istaroxime oxalate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions, contributing to the development of new synthetic methodologies.
Biology: The compound’s effects on cellular processes, particularly calcium handling, make it a valuable tool for studying cardiac physiology.
Medicine: Istaroxime oxalate is primarily investigated for its potential to treat acute decompensated heart failure, with ongoing clinical trials assessing its efficacy and safety.
Industry: The compound’s synthesis and production methods are of interest for pharmaceutical manufacturing, aiming to improve scalability and cost-effectiveness
Análisis Bioquímico
Biochemical Properties
Istaroxime oxalate mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2), thereby improving contractility and diastolic relaxation . It interacts with these enzymes and alters their activities, leading to changes in intracellular calcium levels .
Cellular Effects
Istaroxime oxalate has been shown to have an antiproliferative effect on A549, MCF7, and PC3 cell lines . It influences cell function by altering calcium handling, which in turn affects cell contraction and the heart’s relaxation phase . It also potentially improves diastolic function without causing a significant change in heart rate, blood pressure, ischemic or arrhythmic events .
Molecular Mechanism
The mechanism of action of Istaroxime oxalate involves the inhibition of Na+/K+ ATPase, which increases intracellular sodium levels. This reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . Additionally, Istaroxime oxalate increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .
Temporal Effects in Laboratory Settings
While specific temporal effects of Istaroxime oxalate in laboratory settings are not extensively documented, it has been noted that Istaroxime oxalate can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .
Dosage Effects in Animal Models
In animal models, Istaroxime oxalate has been shown to increase left ventricular contractility and the maximum relaxation velocity at a dose of 3.3 mg/kg .
Metabolic Pathways
Its mechanism of action suggests it plays a role in the regulation of intracellular calcium levels, which is a critical aspect of cellular metabolism .
Transport and Distribution
Given its effects on intracellular calcium levels, it likely interacts with calcium transporters and channels .
Subcellular Localization
Given its mechanism of action, it likely interacts with the sarcoplasmic reticulum, where the SERCA-2 enzyme is located .
Métodos De Preparación
The synthesis of istaroxime oxalate involves several steps, starting from androstenedione. The key steps include the formation of an oxime derivative and subsequent reactions to introduce the aminoethoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .
Análisis De Reacciones Químicas
Istaroxime oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxime group, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
Istaroxime oxalate exerts its effects through a dual mechanism:
Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This increases intracellular sodium levels, which in turn affects calcium handling by reversing the sodium/calcium exchanger.
Stimulation of Sarcoplasmic Reticulum Calcium ATPase Isoform 2 (SERCA2a): This enhances calcium reuptake into the sarcoplasmic reticulum, improving both contraction and relaxation of cardiac muscle cells
Comparación Con Compuestos Similares
Istaroxime oxalate is compared with other inotropic agents such as:
Digoxin: Unlike digoxin, which also inhibits Na+/K+ ATPase, istaroxime oxalate has additional lusitropic effects due to its action on SERCA2a.
Levosimendan: This compound also has inotropic and lusitropic properties but works through calcium sensitization and potassium channel opening.
Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic effects but lacks the dual mechanism of istaroxime oxalate. The uniqueness of istaroxime oxalate lies in its dual mechanism, providing both inotropic and lusitropic benefits, which are not commonly found together in other heart failure treatments
Propiedades
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPXHFMMRXIHT-IBLOMREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


